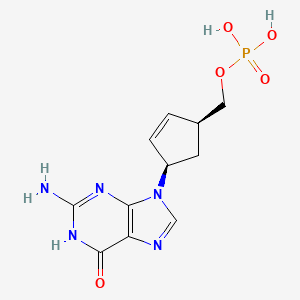
6-Amino-7-methoxyquinazolin-4(3H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 6-Amino-7-methoxyquinazolin-4(3H)-one is C9H9N3O2 . The molecular weight is 191.19 . The structural formula is not provided in the search results.Physical And Chemical Properties Analysis
The melting point of 6-Amino-7-methoxyquinazolin-4(3H)-one is 289-291 °C . The boiling point is 425.9±55.0 °C at a pressure of 760 Torr .Relevant Papers Unfortunately, the search results do not provide any specific papers related to 6-Amino-7-methoxyquinazolin-4(3H)-one .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Applications
6-Amino-7-methoxyquinazolin-4(3H)-one and its derivatives have been extensively studied for their potential in cancer treatment. Studies have shown that these compounds can act as potent anticancer agents. For instance, derivatives of this compound have been found to inhibit tumor growth effectively and induce apoptosis in cancer cells. They also have the ability to disrupt tumor vasculature, indicating their potential as tumor-vascular disrupting agents (tumor-VDAs). These compounds exhibit antiproliferative activity in various human tumor cell lines, highlighting their broad spectrum of action against different types of cancer (Cui et al., 2017). Additionally, some derivatives have shown high blood-brain barrier penetration, making them suitable candidates for treating brain tumors (Sirisoma et al., 2009).
Neuroprotective Properties
The neuroprotective properties of 6-Amino-7-methoxyquinazolin-4(3H)-one derivatives have also been explored. These compounds have been studied for their cerebroprotective activity, particularly in the context of neurodegenerative diseases like Alzheimer's and cerebral ischemia. The synthesized derivatives have shown promising results in reducing brain necrosis and improving cognitive functions in animal models, suggesting their potential in managing neurodegenerative disorders (Chiriapkin et al., 2022).
Antibacterial Activity
Some studies have focused on the antibacterial properties of 6-Amino-7-methoxyquinazolin-4(3H)-one derivatives. These compounds have been synthesized and tested against various bacterial strains. Although the results are varied, some compounds have shown antibacterial activity, suggesting their potential as antibacterial agents (Arrahman et al., 2016).
Eigenschaften
IUPAC Name |
6-amino-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFKKJLCAHBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-methoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)







